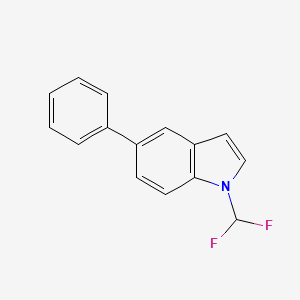

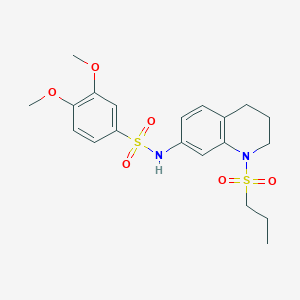

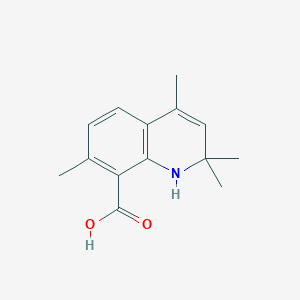

![molecular formula C17H15FN4O3S2 B2499015 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-64-2](/img/structure/B2499015.png)

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and synthesis of complex organic compounds, including those with 1,3,4-thiadiazol rings, fluorophenyl groups, and pyridine carboxamide structures, represent a significant area of research in medicinal chemistry due to their potential pharmacological activities. These compounds are synthesized through various chemical reactions, aiming to explore their chemical and physical properties for potential applications in drug development, excluding their use and dosage information as per your request.

Synthesis Analysis

The synthesis of complex organic compounds like the one you're interested in typically involves multi-step chemical reactions. These may include nucleophilic substitution reactions, cyclization processes, and the introduction of specific functional groups to achieve the desired molecular framework. For example, the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has been reported to show potent activity as Met kinase inhibitors, indicating a sophisticated synthetic approach to achieve biological activity (Schroeder et al., 2009).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Compounds with 1,3,4-thiadiazole motifs, similar to the one described, have been synthesized and evaluated for their antimicrobial and antifungal activities. The presence of a thiadiazole ring often contributes to bioactive properties, suggesting potential use in developing new therapeutic agents against bacterial and fungal infections (Sych et al., 2019).

Enzyme Inhibition

Research on related compounds indicates their potential as enzyme inhibitors, including applications in targeting Mycobacterium tuberculosis GyrB, a key enzyme for bacterial DNA replication. This suggests the chemical's utility in treating tuberculosis and possibly other bacterial infections (Jeankumar et al., 2013).

Receptor Antagonism

Compounds structurally related to the query chemical have been explored for their role in receptor antagonism, including inhibiting serotonin 5-HT1A receptors. This implies potential applications in neuropharmacology, particularly in developing treatments for psychiatric disorders (Kepe et al., 2006).

Fluorescent Dye Synthesis

Related research includes the use of thiadiazole derivatives in synthesizing fluorescent dyes, suggesting the compound's relevance in materials science for developing new fluorescent materials with potential applications in sensing, imaging, and optical devices (Witalewska et al., 2019).

Propriétés

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O3S2/c1-2-26-17-21-20-16(27-17)19-14(23)13-4-3-9-22(15(13)24)25-10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOPEEXWEPRTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

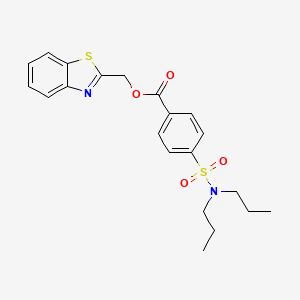

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)

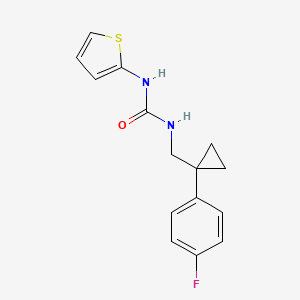

![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)

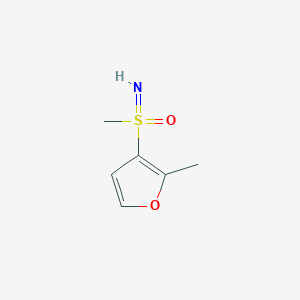

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)